N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide

Catalog No.
S3041080
CAS No.
1421492-98-9
M.F
C20H23NO4
M. Wt
341.407
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dime...

CAS Number

1421492-98-9

Product Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide

Molecular Formula

C20H23NO4

Molecular Weight

341.407

InChI

InChI=1S/C20H23NO4/c1-24-17-10-14(11-18(12-17)25-2)19(22)21-13-20(23,16-8-9-16)15-6-4-3-5-7-15/h3-7,10-12,16,23H,8-9,13H2,1-2H3,(H,21,22)

InChI Key

GXTCWTAZIBDAJQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O)OC

solubility

not available
  • Patent Literature Search

    A search of the United States Patent and Trademark Office database revealed one patent mentioning this specific compound, but it does not disclose any biological activity or specific research applications [].

  • Scientific Database Search

    Scientific databases like PubMed and Google Scholar were searched using the compound name and yielded no results related to published research articles.

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group and a dimethoxybenzamide moiety. Its molecular formula is C21H25NO4C_{21}H_{25}NO_{4} with a molecular weight of approximately 351.4 g/mol. The compound's structure consists of a central phenylethyl unit attached to a cyclopropyl group and a hydroxyl group, along with a benzamide functional group that enhances its biological activity and potential therapeutic applications .

Typical of amides and phenolic compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The methoxy groups on the benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization.
  • Reductive Reactions: The hydroxyl group can be reduced to form an alkane or oxidized to form a ketone, depending on the reaction conditions employed.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide exhibits significant biological activity, particularly in pharmacological contexts. Preliminary studies suggest that it may possess:

  • Analgesic Properties: Potential effectiveness in pain relief mechanisms.
  • Anti-inflammatory Effects: Ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Activity: Possible protective effects on neuronal cells, indicating potential in neurodegenerative disease treatments.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide typically involves multi-step organic synthesis techniques:

  • Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions involving alkenes.
  • Hydroxylation: Introduction of the hydroxyl group can be accomplished via oxidation of suitable precursors.
  • Benzamide Formation: The final step generally involves coupling the previously synthesized components through amide bond formation using coupling agents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide).

These methods highlight the complexity and precision required in synthesizing this compound.

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new analgesics or anti-inflammatory drugs.
  • Research Tool: Utilized in studies exploring pain pathways and neuroprotection.
  • Chemical Probes: It may serve as a probe in biological assays to study receptor interactions or enzyme activities.

The versatility of this compound positions it well within medicinal chemistry and pharmacology.

Interaction studies involving N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide focus on its binding affinity with specific receptors or enzymes. Initial findings suggest that it may interact with:

  • Opioid Receptors: Indicating potential as an analgesic agent.
  • Inflammatory Pathway Enzymes: Such as cyclooxygenases or lipoxygenases, which play crucial roles in inflammation.

These interactions are critical for understanding its pharmacodynamics and optimizing its therapeutic profile.

Several compounds share structural similarities with N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(2-cyclopropyl-2-hydroxyethyl)-4-methoxybenzamideSimilar cyclopropyl and hydroxyl groupsDifferent methoxy substitution pattern
N-(3-methylphenyl)-3,5-dimethoxybenzamideContains methyl instead of cyclopropylLacks cyclopropane ring; affects biological activity
4-(2-cyclopropylphenol)Cyclopropane functionalityLacks amide linkage; different biological properties

The uniqueness of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide lies in its combination of cyclopropane structure with dual methoxy substitutions on the benzene ring, which may enhance its solubility and receptor binding properties compared to similar compounds.

XLogP3

2.6

Dates

Last modified: 08-18-2023

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